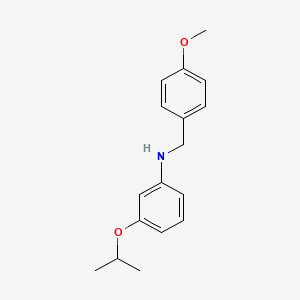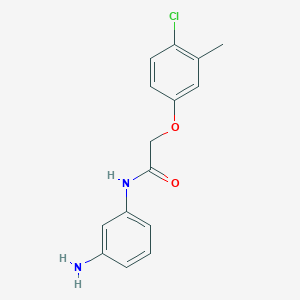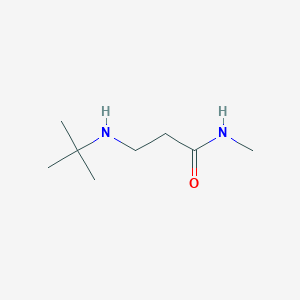
3-Isopropoxy-N-(4-methoxybenzyl)aniline
Overview
Description
3-Isopropoxy-N-(4-methoxybenzyl)aniline is a biochemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxy-N-(4-methoxybenzyl)aniline is represented by the SMILES notation:CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC . This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Crystal Growth and Structural Analysis
Research on similar compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline has provided insights into their crystal growth, structural, and vibrational characteristics. These compounds have been examined using FT-IR and FT-Raman spectroscopy, and their molecular geometry and vibrational frequencies have been studied using density functional methods. Such analyses are essential in understanding the molecular arrangements and stability of these compounds (Subi et al., 2022).
Photoisomerization Studies
Investigations into the ultrafast photoisomerization of compounds like N-(2-methoxybenzylidene)aniline have been conducted. These studies focus on understanding the dynamics of molecular changes under light exposure, which is crucial for applications in materials science and photonics (Gao & Wang, 2021).
Synthesis and Characterization
The synthesis and characterization of related compounds, like the imine 4-Acetyl-N-(4-methoxybenzylidene)aniline, have been explored. Such studies provide a foundation for understanding the chemical properties and potential applications of these compounds in various fields, including pharmacology and materials science (Batista et al., 2017).
Non-linear Optical Properties
Research into the non-linear optical (NLO) properties of similar molecules has been conducted. This research is significant for the development of new materials for optical and electronic applications (Balachandran et al., 2013).
Liquid Crystalline Properties
Studies on compounds such as 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines have revealed interesting liquid crystalline properties. These findings are important for the development of new materials in display technologies and other areas where liquid crystals are used (Sakagami et al., 2002).
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)20-17-6-4-5-15(11-17)18-12-14-7-9-16(19-3)10-8-14/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWHPNJEYAUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-N-(4-methoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)



![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)



